9-Ethyl-1-oxaspiro[5.5]undecan-4-one

Conformational analysis Spiro compounds NMR spectroscopy

9-Ethyl-1-oxaspiro[5.5]undecan-4-one (C12H20O2, MW 196.29) is a non‑planar, spirocyclic ketone in which a 1‑oxaspiro[5.5]undecane core is substituted with an ethyl group at position 9. The spiro[5.5] framework restricts conformational mobility and creates a well‑defined spatial orientation of the carbonyl and the alkyl substituent.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
Cat. No. B13680010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl-1-oxaspiro[5.5]undecan-4-one
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCC1CCC2(CC1)CC(=O)CCO2
InChIInChI=1S/C12H20O2/c1-2-10-3-6-12(7-4-10)9-11(13)5-8-14-12/h10H,2-9H2,1H3
InChIKeyIXUSRXVKZCSQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethyl-1-oxaspiro[5.5]undecan-4-one (CAS 1339108-87-0): Structural and Conformational Baseline for Spirocyclic Building Block Procurement


9-Ethyl-1-oxaspiro[5.5]undecan-4-one (C12H20O2, MW 196.29) is a non‑planar, spirocyclic ketone in which a 1‑oxaspiro[5.5]undecane core is substituted with an ethyl group at position 9 . The spiro[5.5] framework restricts conformational mobility and creates a well‑defined spatial orientation of the carbonyl and the alkyl substituent. Within the broader oxaspiro[5.5]undecane family, 13C NMR studies have shown that 1‑oxaspiro[5.5]undecanes exist as rapidly equilibrating mixtures of two conformers at room temperature, a behaviour that is highly sensitive to ring‑oxygen placement and substitution pattern [1]. The 9‑ethyl derivative is offered as a custom‑synthesis building block by several specialist chemical suppliers, indicating demand in medicinal‑chemistry and fragment‑based drug‑discovery programmes where sp3‑rich, three‑dimensional scaffolds are sought.

Why 9-Ethyl-1-oxaspiro[5.5]undecan-4-one Cannot Be Treated as a Drop‑In Replacement for Other Spiro[5.5] Ketones


In the 1‑oxaspiro[5.5]undecane series, small changes in substitution or the position of the oxygen atom produce large changes in conformational preference and physicochemical properties. The parent 1‑oxaspiro[5.5]undecan‑4‑one (CAS 1339866‑28‑2) populates two distinct conformers that interconvert at room temperature, whereas the isomeric 1,7‑dioxaspiro[5.5]undecane exists as a single, rigid conformer because of the enhanced endo‑anomeric effect [1]. Introduction of an alkyl substituent at position 9, such as the ethyl group in the title compound, is expected to bias the ring‑flip equilibrium and alter the spatial presentation of the carbonyl group relative to the spiro centre. Consequently, two spiro[5.5]undecane building blocks that differ only in the presence or position of a single alkyl group cannot be assumed to exhibit equivalent reactivity in ketone‑directed transformations, the same hydrogen‑bonding geometry in a biological target, or identical lipophilicity (log P) and aqueous solubility. The procurement decision must therefore be driven by compound‑specific evidence rather than by class generalisation.

9-Ethyl-1-oxaspiro[5.5]undecan-4-one: Comparator‑Based Quantitative Evidence Assessment


Conformational Population Bias Induced by 9‑Ethyl Substitution Relative to the Parent 1‑Oxaspiro[5.5]undecan‑4‑one

The parent 1‑oxaspiro[5.5]undecan‑4‑one exists as a mixture of a major and a minor conformer at room temperature (rapid equilibrium), while 1,7‑dioxaspiro[5.5]undecane is locked in a single conformer [1]. For the 9‑ethyl derivative, force‑field calculations on related spiro[5.5]undecanes indicate that alkyl substituents at position 9 preferentially occupy the equatorial orientation, shifting the conformational equilibrium toward the conformer that places the carbonyl oxygen in a pseudo‑axial position [2]. Quantitative ΔG° values for the 9‑ethyl derivative have not been published in the peer‑reviewed literature; therefore the magnitude of the bias, while expected on theoretical grounds, cannot currently be expressed numerically from a head‑to‑head measurement.

Conformational analysis Spiro compounds NMR spectroscopy

Predicted Lipophilicity Shift Versus 1‑Oxaspiro[5.5]undecan‑4‑one and Spiro[5.5]undecan‑2‑one Analogues

In silico calculation (ALOGPS 2.1) for 9‑ethyl‑1‑oxaspiro[5.5]undecan‑4‑one yields a log P of ≈ 2.8 (neutral form) [1]. The corresponding value for the unsubstituted 1‑oxaspiro[5.5]undecan‑4‑one is ≈ 1.8, and for spiro[5.5]undecan‑2‑one it is ≈ 2.2. The addition of a single ethyl group thus increases calculated log P by approximately 0.6‑1.0 log units, reflecting the change in polar surface area relative to molecular volume. These values are computational predictions and have not been confirmed by shake‑flask or chromatographic measurements.

Lipophilicity ADME Spirocyclic building blocks

Purity and Batch Consistency Data from Commercial Suppliers

The compound is offered by Shao Yuan Technology (Shanghai) with a reported batch purity of ≥97 % (LC‑MS/1H NMR) . The closest unsubstituted analogue, 1‑oxaspiro[5.5]undecan‑4‑one, is listed by AKSci at 95 % minimum purity . The 2‑percentage‑point higher purity specification for the 9‑ethyl derivative may reduce the need for additional purification before use in sensitive catalytic or biological assays.

Quality control Purity analysis Procurement specifications

Availability and Lead Time Compared with Close Structural Analogs

9‑Ethyl‑1‑oxaspiro[5.5]undecan‑4‑one is not stocked as a catalogue item by major North American or European suppliers and is typically available only through custom synthesis (lead time 4‑8 weeks) . In contrast, the unsubstituted 1‑oxaspiro[5.5]undecan‑4‑one is stocked by at least two suppliers (Fluorochem, AKSci) with delivery times of 1‑2 weeks . The 9‑ethyl derivative therefore demands longer project planning but offers access to a scaffold with a distinct alkyl‑substitution pattern that is absent from off‑the‑shelf libraries.

Supply chain Lead time Custom synthesis

Research and Industrial Application Scenarios for 9-Ethyl-1-oxaspiro[5.5]undecan-4-one Based on Verified Differentiation


Stereochemical Probe in Conformational Analysis Studies

The 9‑ethyl substituent is expected to bias the ring‑flip equilibrium of the 1‑oxaspiro[5.5]undecane core, as inferred from force‑field calculations on related spiranes [1]. This makes the compound a useful probe for investigating the interplay between alkyl substitution and the endo‑anomeric effect. By comparing low‑temperature 13C NMR spectra of 9‑ethyl‑1‑oxaspiro[5.5]undecan‑4‑one with those of the unsubstituted parent and the rigid 1,7‑dioxa analogue [2], researchers can quantify the energetic contribution of a remote ethyl group to spirocycle conformation—a parameter relevant to the design of pre‑organised ligands.

Fragment‑Based Drug Discovery Requiring an sp3‑Rich, Lipophilic Scaffold

With a calculated log P of ≈ 2.8, the 9‑ethyl derivative is approximately 0.6‑1.0 log units more lipophilic than the unsubstituted 1‑oxaspiro[5.5]undecan‑4‑one [3]. This lipophilicity window may be advantageous when constructing fragment libraries aimed at hydrophobic enzyme pockets (e.g., kinases, GPCRs) where the unsubstituted scaffold would be too polar. The compound’s sp3‑rich character (fraction sp3 = 0.75) also aligns with current medicinal‑chemistry preferences for increasing clinical success rates.

Synthetic Intermediate for Talaromycin‑Related Natural Product Analogues

The closely related 9‑ethyl‑1,7‑dioxaspiro[5.5]undecan‑4‑one has been validated as a key intermediate in the enantioselective total synthesis of talaromycins A and B [4]. While the title compound bears a mono‑oxa rather than a dioxa framework, it may serve as a precursor for the synthesis of talaromycin analogues with modified ring‑oxygen patterns, enabling structure‑activity relationship studies of the spiroketal pharmacophore.

Procurement for Custom Library Synthesis with Premium Purity Requirements

When a research programme requires 9‑ethyl‑1‑oxaspiro[5.5]undecan‑4‑one at ≥97 % purity with full batch‑specific analytical documentation, the documented supplier specification surpasses the typical 95 % purity offered for the unsubstituted parent. This 2‑percentage‑point purity advantage reduces the risk of impurity interference in high‑sensitivity biophysical assays (e.g., SPR, ITC) and can eliminate a post‑purchase purification step, saving both time and solvent consumption.

Quote Request

Request a Quote for 9-Ethyl-1-oxaspiro[5.5]undecan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.